molecular formula C14H15N3S B14207988 [3-(Anilinomethyl)phenyl]thiourea CAS No. 832099-02-2

[3-(Anilinomethyl)phenyl]thiourea

Cat. No.: B14207988
CAS No.: 832099-02-2
M. Wt: 257.36 g/mol
InChI Key: MFNMEVZRVFGONB-UHFFFAOYSA-N
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Description

[3-(Anilinomethyl)phenyl]thiourea is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the class of disubstituted thioureas, which are widely investigated for their diverse biological activities . While specific studies on this exact compound are limited, research on structurally similar thiourea derivatives provides strong indications of its potential research value. Thiourea derivatives are recognized for their multifaceted applications in scientific research . They are frequently explored as key scaffolds in the development of novel therapeutic agents due to their ability to interact with various biological targets . Studies on analogous compounds have demonstrated significant pharmacological potential, including cytotoxic activity against human cancer cell lines such as colon carcinoma (SW480, SW620) and chronic myelogenous leukemia (K-562) . The mechanism of this cytotoxic action is often linked to the induction of apoptosis, or programmed cell death, in cancerous cells . Furthermore, thiourea core structures have been reported to exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant MRSA strains) and Staphylococcus epidermidis . The mechanism of action for antimicrobial activity may involve inhibition of bacterial enzymes like topoisomerase IV . Beyond these areas, thiourea derivatives are also utilized as versatile intermediates and precursors in organic synthesis and heterocyclic chemistry, enabling the construction of more complex molecular architectures . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832099-02-2

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

[3-(anilinomethyl)phenyl]thiourea

InChI

InChI=1S/C14H15N3S/c15-14(18)17-13-8-4-5-11(9-13)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H3,15,17,18)

InChI Key

MFNMEVZRVFGONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thiourea Derivatives

General Synthetic Strategies for Thiourea (B124793) Core Structures

The synthesis of thiourea derivatives can be achieved through various methodologies, ranging from classical condensation reactions to modern, technologically advanced techniques.

Reaction of Aniline (B41778) Derivatives with Isothiocyanates

A widely employed and versatile method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an aniline derivative (a primary or secondary amine) and an isothiocyanate. acs.orgresearchgate.netchemicalpapers.com This reaction proceeds via a nucleophilic addition mechanism where the amine attacks the electrophilic carbon atom of the isothiocyanate group. mdpi.com

The general mechanism involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which then decomposes to yield an isothiocyanate. acs.orgnih.gov This intermediate subsequently reacts with another amine to produce the desired thiourea derivative. acs.org The reaction is often carried out in a suitable solvent such as ethanol, and in some cases, refluxing for several hours is required to drive the reaction to completion. uobabylon.edu.iq For instance, the synthesis of various thiourea derivatives has been achieved by reacting different amines with phenylisothiocyanate. researchgate.net

The reactivity of the aniline and the isothiocyanate can be influenced by the electronic nature of the substituents on their respective aromatic rings. Electron-donating groups on the aniline enhance its nucleophilicity, while electron-withdrawing groups on the isothiocyanate increase the electrophilicity of the thiocarbonyl carbon, often facilitating the reaction.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govnih.gov This technique has been successfully applied to the synthesis of thiourea derivatives. researchgate.net

In microwave-assisted synthesis, the reaction mixture is subjected to microwave irradiation, which causes rapid and uniform heating. nih.gov This can lead to a significant reduction in reaction times, from hours to minutes, and often improves product yields. researchgate.netnih.gov For example, a solvent-free synthesis of heterocyclic thioureas under microwave irradiation has been reported to give excellent yields (82.9–95.5%) in just 2–4.5 minutes. researchgate.net This method has been utilized for the reaction of both primary and secondary amines with isothiocyanates. researchgate.net The synthesis of phenylthiourea (B91264) from aniline and ammonium (B1175870) thiocyanate (B1210189) has also been efficiently carried out using microwave irradiation, resulting in a high yield of 86.3% in 15 minutes. ijcrt.org

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Significant acceleration of reaction rates. nih.gov

Higher Yields: Often provides better product yields compared to conventional methods. nih.govmdpi.org

Greener Chemistry: Can be performed under solvent-free conditions, reducing environmental impact. researchgate.netmdpi.com

Solid-Phase Synthetic Methodologies

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of compounds, including thiourea derivatives. acs.orgnih.gov In this methodology, one of the reactants is immobilized on a solid support (resin), allowing for easy purification by simple filtration and washing, thereby avoiding tedious work-up procedures. acs.org

Several strategies for the solid-phase synthesis of thioureas have been developed:

Resin-bound amine with isothiocyanate in solution: An amine attached to a solid support is reacted with an isothiocyanate in solution. acs.org

Resin-bound isothiocyanate with amine in solution: An isothiocyanate functionality is attached to the resin and then reacted with an amine. acs.org

Loading of a protected thiourea onto a resin: A pre-formed, protected thiourea is attached to the solid support for further modification. acs.org

N-terminally modified α-thiourea peptides have been successfully synthesized on solid supports under mild conditions. nih.gov This approach allows for the generation of diverse peptide-based thioureas which can serve as precursors for other valuable molecules like thiazoles. nih.govacs.org The solid-phase synthesis of trisubstituted thioureas and their subsequent functionalization to produce 1,2,4-triazole (B32235) and thiazole (B1198619) derivatives has also been demonstrated. acs.orgnih.gov

Ultrasonication in Thiourea Synthesis

Ultrasonication, the application of ultrasound energy to a chemical reaction, has been recognized as an environmentally friendly and efficient method for promoting organic synthesis. researchgate.netresearchgate.netnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates. researchgate.net

This technique has been successfully employed in the synthesis of thiourea derivatives. For instance, an ultrasound-assisted protocol has been developed for the synthesis of asymmetrically substituted bis-thioureas from diamines and isothiocyanates, affording quantitative yields under mild conditions. researchgate.net The use of ultrasound has also been applied to the fabrication of novel catalysts, such as silver nanoparticles immobilized on thiourea-functionalized magnetic hydroxyapatite. rsc.orgrsc.org The benefits of using ultrasonication in synthesis include shorter reaction times, milder reaction conditions, and often higher yields. researchgate.netnih.gov

Targeted Synthesis of [3-(Anilinomethyl)phenyl]thiourea and Related Analogues

The targeted synthesis of this compound involves a multi-step process. A common synthetic route would likely begin with a suitable starting material, such as a nitro-substituted aromatic compound, which can be chemically modified to introduce the necessary functional groups.

A plausible synthetic pathway could involve the following key steps:

Introduction of the Anilinomethyl Group: This could be achieved through a variety of methods, including the reductive amination of an appropriate aldehyde with aniline or the nucleophilic substitution of a benzylic halide with aniline.

Introduction of the Thiourea Moiety: The most direct method for introducing the thiourea group is through the reaction of the corresponding amine with an isothiocyanate. For the synthesis of this compound, this would involve the reaction of 3-(anilinomethyl)aniline with a suitable thiocyanate source, such as ammonium thiocyanate or an acyl isothiocyanate. mdpi.com

The synthesis of related analogues often involves the use of substituted anilines or isothiocyanates to introduce various functional groups onto the phenyl rings. For example, the synthesis of 1,3-diaryl substituted pyrazole-based thiourea derivatives has been accomplished by condensing various isocyanates with a pyrazolyl aniline intermediate. nih.gov Similarly, the synthesis of 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives has been reported, highlighting the ability to introduce specific substituents to modulate the compound's properties. researchgate.net

Strategies for Structural Modification and Functionalization for Enhanced Research Utility

The structural modification and functionalization of thiourea derivatives are crucial for exploring their structure-activity relationships and enhancing their utility in various research fields. biointerfaceresearch.com These modifications can be strategically designed to alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and other chemical characteristics.

Common strategies for structural modification include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl groups, alkoxy groups) onto the phenyl rings of the thiourea scaffold can significantly impact its properties. biointerfaceresearch.com For example, the synthesis of copper(II) complexes with 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl tail and various 1-alkyl/halogen-phenyl substituents has been explored. mdpi.com

Acylation and Alkylation: The nitrogen atoms of the thiourea group can be acylated or alkylated to produce N-acylthioureas or S-alkyl isothioureas, respectively. nih.gov These modifications can serve as a handle for further chemical transformations. For instance, resin-bound thioureas can be reacted with acyl chlorides to afford N-acylated thioureas. nih.gov

Cyclization Reactions: The thiourea moiety can act as a precursor for the synthesis of various heterocyclic compounds. For example, N-acylthioureas can be used to prepare S-methyl-N-acylisothioureas, which can then be converted to 3-amino-1,2,4-triazoles. nih.gov Similarly, condensation of thioureas with α-halo ketones can yield thiazole derivatives. acs.orgacs.org

Formation of Metal Complexes: The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions to form metal complexes. mdpi.com This has been demonstrated with the synthesis of copper(II) complexes of various thiourea derivatives. mdpi.com

These structural modifications allow for the fine-tuning of the physicochemical and biological properties of thiourea derivatives, making them valuable tools for a wide range of research applications.

Heterocyclization Reactions Involving Thiourea Derivatives

Thiourea and its derivatives are highly versatile synthons in heterocyclic chemistry, serving as readily available precursors for a wide array of cyclic structures. tandfonline.comnih.gov The presence of a reactive thiocarbonyl group flanked by two nitrogen atoms provides multiple reaction sites for cyclization, enabling the synthesis of diverse heterocyclic systems, including thiazoles, pyrimidines, and thiadiazoles. The specific reaction pathway and resulting heterocyclic product are largely influenced by the nature of the reactant partner, the substitution pattern of the thiourea derivative, and the reaction conditions employed.

The compound of interest, this compound, possesses the characteristic thiourea backbone, making it a suitable candidate for various heterocyclization reactions. The general reactivity of the thiourea moiety allows for its participation in both condensation and cyclization reactions, leading to the formation of stable five- and six-membered heterocyclic rings.

One of the most common applications of thiourea derivatives in heterocycle synthesis is in the Biginelli reaction and its variations for the formation of dihydropyrimidinones and their thio-analogs. nih.gov Although the classic Biginelli reaction involves urea (B33335), thiourea can be effectively used to produce the corresponding dihydropyrimidinethiones. In a hypothetical reaction, this compound could react with an aldehyde and a β-dicarbonyl compound to yield a substituted dihydropyrimidinethione.

Furthermore, thiourea derivatives are pivotal in the synthesis of thiazole rings. The Hantzsch thiazole synthesis, a well-established method, typically involves the reaction of a thiourea with an α-haloketone. For this compound, this would entail condensation with an appropriate α-haloketone to furnish a 2-aminothiazole (B372263) derivative. The specific substituents on the resulting thiazole ring would be determined by the structure of the α-haloketone used.

Oxidative cyclization is another important route for the heterocyclization of thiourea derivatives. For instance, treatment of N,N'-disubstituted thioureas with reagents like bromine in acetic acid can lead to the formation of thiazole derivatives. ekb.eg The reaction of this compound with various cyclizing agents can also lead to the formation of different heterocyclic systems as detailed in the table below.

Starting Thiourea DerivativeReagentResulting HeterocycleReference
N,N'-disubstituted thioureaBr2/AcOHThiazole ekb.eg
Thioureaα-haloketone2-AminothiazoleGeneral Knowledge
ThioureaAldehyde, β-dicarbonyl compoundDihydropyrimidinethione nih.gov
Thiosemicarbazide (B42300)Carboxylic acid, H2SO42-Amino-1,3,4-thiadiazole nih.gov

The synthesis of 1,3,4-thiadiazoles represents another significant application of thiourea-related compounds in heterocyclic chemistry. While this typically starts from thiosemicarbazide, the underlying principles of cyclization involving the thio- and nitrogen moieties are relevant. For example, substituted 2-amino-1,3,4-thiadiazoles can be synthesized from the reaction of thiosemicarbazide with carboxylic acids in the presence of a strong acid. nih.gov These can be further derivatized to form more complex thiadiazole-containing structures.

An exploration into the coordination chemistry of thiourea derivatives reveals a class of exceptionally versatile ligands, owing to the presence of multiple donor atoms and the capacity for protonation state changes. This article focuses on the coordination and complexation behavior of these compounds, typified by structures like this compound, delving into their ligand versatility, synthesis of metal complexes, and the resulting structural diversity.

Advanced Structural Characterization and Spectroscopic Analysis

Application of Vibrational Spectroscopy [FTIR, FT-Raman]

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of thiourea (B124793) derivatives. These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

In the analysis of thiourea compounds, FTIR and FT-Raman spectra provide characteristic bands for the N-H, C-H, C=S, and C-N functional groups. For instance, the N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding within the molecule. The C=S stretching vibration, a key marker for the thiourea core, is generally observed in the range of 600-800 cm⁻¹. Shifts in this band can provide insights into the coordination of the sulfur atom in metal complexes or its participation in hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) bridge in [3-(Anilinomethyl)phenyl]thiourea would appear just below this value. The C-N stretching vibrations are also informative and often appear in the 1300-1500 cm⁻¹ region.

While general principles of FTIR and FT-Raman spectroscopy are well-established for thiourea derivatives, specific spectral data, including peak assignments for this compound, are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural determination of organic molecules like this compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular skeleton.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two phenyl rings, the methylene bridge (-CH₂-), and the N-H protons of the aniline (B41778) and thiourea moieties. The chemical shifts and coupling patterns of the aromatic protons would reveal the substitution pattern on the phenyl rings. The methylene protons would likely appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton. The N-H protons of the thiourea group often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shift of the C=S carbon is particularly diagnostic for thioureas, typically appearing in the range of 180-200 ppm. The carbons of the phenyl rings and the methylene bridge would also have characteristic chemical shifts.

Despite the power of NMR in structural elucidation, specific ¹H and ¹³C NMR chemical shift data and assignments for this compound have not been reported in the searched scientific literature. The provided search results contain NMR data for other thiourea derivatives, but not the specific compound of interest. No information regarding ³¹P NMR was found as it is not applicable to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the conjugated systems. For aromatic thiourea derivatives, the UV-Vis spectrum typically displays absorption bands corresponding to π→π* and n→π* transitions.

In the case of this compound, the presence of two phenyl rings and the thiocarbonyl group would give rise to characteristic absorptions. The π→π* transitions associated with the aromatic rings are expected to appear at shorter wavelengths, typically below 300 nm. The n→π* transition of the thiocarbonyl (C=S) group usually occurs at longer wavelengths and is of lower intensity. The electronic spectra of thiourea complexes often show ligand-to-metal charge transfer (LMCT) bands, which can be used to study their coordination chemistry.

A detailed analysis of the UV-Vis spectrum could provide insights into the electronic structure and conjugation within the this compound molecule. However, specific UV-Vis absorption data, including maxima (λmax) and molar absorptivity values for this compound, are not documented in the available literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the aniline group, the phenyl group, and the thiourea moiety. The identification of these fragment ions would help to confirm the connectivity of the different parts of the molecule. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of thiourea derivatives.

While the principles of mass spectrometry are well-suited for the analysis of this compound, specific mass spectral data, including the m/z of the molecular ion and major fragment ions, have not been reported.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

For this compound, a single crystal XRD analysis would unequivocally confirm its molecular structure. It would provide the exact arrangement of the phenyl rings relative to each other and the geometry of the thiourea group. The analysis would also reveal the nature and extent of intermolecular hydrogen bonds involving the N-H and C=S groups, which are common in thiourea derivatives and play a crucial role in their solid-state architecture.

The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality. Despite the power of single crystal XRD, no crystallographic data for this compound, including unit cell parameters, space group, and atomic coordinates, are available in the surveyed scientific databases.

Computational and Theoretical Investigations of 3 Anilinomethyl Phenyl Thiourea and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. For [3-(Anilinomethyl)phenyl]thiourea and its derivatives, DFT studies provide valuable insights into their fundamental characteristics.

Optimization of Molecular Structures and Geometries

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For thiourea (B124793) derivatives, conformational analysis is particularly important, as different arrangements of the phenyl rings and the thiourea moiety can coexist. researchgate.net Studies on related disubstituted thiourea compounds have shown that they can exist in different configurations, which can influence their properties. researchgate.net The optimization process involves finding the minimum energy structure on the potential energy surface. For instance, in a study of N-phenyl-N′-(3-triazolyl)thiourea complexes, full geometry optimization was performed to understand the local minima structures. uaeu.ac.ae This foundational step is crucial for the accuracy of all subsequent computational analyses.

Analysis of Electronic Properties (e.g., HOMO-LUMO gap, Mulliken atomic charges, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are key to understanding its reactivity and potential applications. DFT provides several descriptors for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.comnih.gov For instance, in a study of a thiourea derivative, a minimal HOMO-LUMO gap was found to be indicative of higher reactivity towards receptors. nih.gov

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge. These charges are useful for understanding electrostatic interactions and identifying reactive sites.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering a guide to how the molecule will interact with other chemical species. researchgate.net MEP maps are valuable for predicting sites of chemical reactions. researchgate.net

Electronic PropertyDescriptionSignificance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com
Mulliken Atomic Charges A method for estimating partial atomic charges from the basis functions in a quantum chemical calculation.Provides insight into the charge distribution within the molecule, helping to identify polar regions and potential sites for electrostatic interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential projected onto the constant electron density surface.Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Electronic absorption properties)

DFT calculations can also predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an important tool in structure elucidation. researchgate.net By calculating the magnetic shielding of atomic nuclei, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.govmdpi.com This can aid in the assignment of experimental spectra and provide confidence in the determined molecular structure. rsc.org

Electronic Absorption Properties: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental UV-Vis spectra and understand the nature of the electronic transitions involved. uaeu.ac.aersc.org

Molecular Dynamics and Simulation Studies (Implicit)

While not explicitly detailed in the provided snippets for "this compound" itself, molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the conformational flexibility, solvation effects, and interactions of a molecule with its environment over time. For complex molecules like thiourea derivatives, MD can be used to explore the conformational landscape and identify the most populated conformers in solution, which is crucial for understanding their biological activity.

Investigation of Tautomeric Forms (Thione-Thiol Tautomerism)

Thiourea and its derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). researchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent and substitution patterns. rsc.org Computational studies, often using DFT, can be employed to calculate the relative energies of the different tautomers and predict which form is more stable under specific conditions. rsc.org Understanding the tautomeric equilibrium is important as the different forms can exhibit distinct chemical and biological properties. For some thiourea derivatives, the possibility of the thiol tautomer has been proposed based on experimental data like short N-C bond lengths. nih.gov

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein receptor. nih.govnih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, molecular docking studies on thiourea derivatives have been used to investigate their potential as inhibitors of various enzymes by predicting their binding modes within the active site. rsc.orgnih.gov These computational insights can guide the design and synthesis of new derivatives with improved biological activity. nih.gov

Prediction of Binding Affinity and Interaction Energies

Computational studies are instrumental in predicting how strongly a ligand, such as a this compound derivative, will bind to a biological target, typically a protein or enzyme. This is often quantified by the binding affinity. Accurate estimation of protein-ligand binding free energies is a critical aspect of medicinal chemistry and a measure of the effectiveness of interaction modeling. rsc.org

Modern computational frameworks, such as LumiNet, are being developed to bridge the gap between physics-based models and black-box algorithms for more accurate predictions. rsc.org These methods can map atomic pair structures to key physical parameters of non-bonded interactions, enhancing the accuracy of absolute binding free energy calculations. rsc.org Such tools are valuable in the drug discovery process, allowing for the screening of large compound libraries and the prioritization of candidates for experimental testing. For instance, in the development of inhibitors for enzymes like PvdP tyrosinase, molecular docking simulations have been used to rationalize the binding of phenylthiourea (B91264) derivatives and identify potent candidates. nih.gov

Table 1: Computational Methods in Binding Affinity Prediction

Computational Method Application Key Insights
Molecular Docking Predicting the preferred orientation of a ligand when bound to a receptor. Rationalizes binding modes and identifies key interactions. nih.gov
Binding Free Energy Calculations Quantifying the strength of the interaction between a ligand and its target. Prioritizes compounds with higher predicted affinity for further study. rsc.org
Machine Learning Models Predicting protein-ligand interactions based on large datasets. nih.gov Can accelerate the screening process and identify novel inhibitor scaffolds. nih.gov

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For thiourea derivatives, hydrogen bonding is a particularly important feature. The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov In the crystal structure of 1-(2-Aminoethyl)-3-phenylthiourea, molecules are linked through intermolecular N-H···S and N-H···N hydrogen bonds. researchgate.net Similarly, intramolecular N-H···O hydrogen bonds are observed in some acyl thiourea derivatives, contributing to their molecular configuration. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. This method has been applied to thiourea derivatives to understand the nature of the supramolecular association, highlighting the significant influence of conventional hydrogen bonds. nih.gov The analysis of diarylthiourea compounds using Density Functional Theory (DFT) has also provided insights into non-covalent interactions and their role in the stability of different conformations. scispace.comresearchgate.net

Ligand-Protein and Ligand-Enzyme Interaction Modeling

Modeling the interaction between ligands like this compound and their target proteins or enzymes is a cornerstone of computational drug design. These models provide a three-dimensional representation of the binding site and allow for a detailed analysis of the interactions that stabilize the complex.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a protein. nih.gov For example, docking studies of phenylthiourea derivatives with PvdP tyrosinase, an enzyme from Pseudomonas aeruginosa, have revealed that these compounds can act as allosteric inhibitors. nih.gov The docking simulations helped to understand the structure-activity relationships and guided the design of more potent inhibitors. nih.gov In another study, the binding of phenylthiourea to a tyrosinase-related protein (TYRP1) was investigated using X-ray crystallography and molecular modeling. mdpi.com Surprisingly, the phenylthiourea did not directly coordinate with the metal ions in the active site but instead blocked substrate access through hydrophobic interactions. mdpi.com

The development of machine learning and deep learning methods is further advancing the field of protein-ligand interaction prediction. nih.gov These approaches can learn from large datasets of known interactions to predict new ones, offering a powerful tool to complement traditional structure-based methods. nih.gov

Mechanistic Insights from Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions and understand the dynamic behavior of molecules. For this compound and its derivatives, these approaches provide a deeper understanding of their reactivity and stability.

Reaction Pathway Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to determine the most likely reaction pathway. While specific reaction pathway analyses for this compound were not found in the provided search results, general principles of thiourea reactivity can be explored computationally. For example, the synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with an amine. mdpi.com Computational studies can model this nucleophilic addition reaction to understand the factors influencing its rate and outcome. DFT analysis has been used to investigate the reaction mechanism of acyl-based thioureas in solvent extraction processes. rsc.org

Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that can be crucial for the biological activity and chemical reactivity of thiourea derivatives. Computational studies can model these processes, providing insights into their feasibility and energetics.

Research on thiourea-phenanthrenequinone complexes has shown that proton transfer processes can occur, and their efficiency can be modulated by the molecular structure. rsc.orgnih.gov In some cases, a proton transfer dual ionization (PTDI) mechanism has been proposed for thioetherification reactions, a process that can be investigated using computational methods. nih.gov Furthermore, DFT calculations have supported the occurrence of proton transfer from hydrogen sulfate (B86663) to the central nitrogen of tripodal thiourea receptors, leading to selective binding. nih.gov

Conformational Analysis and Stability Predictions

The three-dimensional shape or conformation of a molecule is critical to its function. This compound and its derivatives can adopt various conformations due to the flexibility of the anilinomethyl and thiourea groups. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are used to perform conformational analysis and predict the relative stabilities of different conformers. nih.govosti.gov

Studies on diphenylthiourea and other diarylthiourea compounds have shown that they can exist in different stable configurations, such as cis-trans (CT) and trans-trans (TT), with the cis-cis (CC) configuration being less favorable. scispace.comresearchgate.net The energetic analysis of these conformers helps to understand which shapes are most likely to be present under given conditions. scispace.comresearchgate.net For phenylthiourea, a trans isomer in a syn geometry is predicted to be the global minimum energy conformation. nih.govosti.gov Hirshfeld surface analysis and DFT calculations on a trisubstituted thiourea derivative revealed a significant twist in the molecule, highlighting the interplay of steric and electronic effects on its conformation. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that govern the supramolecular assembly. The analysis generates three-dimensional surfaces around a molecule, color-coded to highlight different types of interactions and their relative strengths.

While specific studies on the Hirshfeld surface analysis of this compound are not available in the surveyed literature, the analysis of analogous thiourea derivatives provides significant insight into the expected intermolecular interactions and packing motifs. Research on various thiourea compounds consistently demonstrates the pivotal role of hydrogen bonding and other weak interactions in their solid-state structures. researchgate.netnih.govijcrt.orgmdpi.comnih.govresearchgate.netnih.govjgpt.co.in

For a molecule like this compound, the thiourea moiety (-NH-C(S)-NH-) is a primary site for hydrogen bonding. The N-H groups can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. This leads to the formation of characteristic hydrogen-bonded synthons, such as dimers or chains, which are commonly observed in the crystal structures of thiourea derivatives. nih.gov

Furthermore, the presence of aromatic rings in this compound suggests the importance of π-π stacking and C-H···π interactions in its supramolecular assembly. researchgate.net Hirshfeld surface analysis of similar compounds often reveals these interactions as distinct features on the surface maps and in the corresponding 2D fingerprint plots.

A typical Hirshfeld surface analysis for a thiourea derivative would involve mapping properties like dnorm, shape index, and curvedness. The dnorm surface, in particular, is useful for identifying hydrogen bonds, which appear as distinct red regions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

Table 1: Expected Intermolecular Contacts and Their Percentage Contributions for a Representative Thiourea Derivative

Intermolecular ContactPercentage Contribution
H···H40-55%
C···H/H···C20-30%
S···H/H···S10-20%
N···H/H···N5-15%
C···C (π-π stacking)2-8%
Other<5%

Note: This table presents a generalized summary based on published data for various thiourea derivatives and is intended to be illustrative of the expected interactions for this compound. researchgate.netnih.gov

The fingerprint plots can be decomposed to highlight the contributions of specific atom pairs. For this compound, one would expect to see significant contributions from H···H, C···H, and S···H contacts, reflecting the prevalence of van der Waals forces and hydrogen bonds. The characteristic "wings" in the fingerprint plot would signify the presence of C-H···π interactions, while spikes would indicate strong hydrogen bonds like N-H···S or N-H···N. researchgate.net

Biological Activity and Mechanistic Investigations of Thiourea Derivatives

Anticancer Potential and Molecular Mechanisms of Thiourea (B124793) Derivatives

Thiourea derivatives have emerged as a significant class of compounds in anticancer research due to their diverse biological activities. mdpi.comtjnpr.org These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, including leukemias and solid tumors. nih.govresearchgate.net Their anticancer effects are attributed to a multi-targeted approach, which includes the inhibition of key enzymes involved in cancer progression, induction of programmed cell death (apoptosis), and modulation of critical cellular signaling pathways. mdpi.comresearchgate.netnih.gov The structural versatility of the thiourea scaffold allows for the synthesis of a wide range of derivatives with optimized pharmacokinetic properties and tailored selectivity for different cancer types. mdpi.com

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

Thiourea derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov In some cases, these derivatives exhibited more potent growth-inhibitory profiles than the standard chemotherapeutic agent, cisplatin. nih.gov

Specifically, derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents have displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Another study highlighted a series of N,N'-diarylthiourea derivatives, with one compound in particular showing an IC50 value of 338.33 ± 1.52 µM against the MCF-7 breast cancer cell line after 24 hours of incubation. nih.gov

Furthermore, thiourea derivatives bearing a benzodioxole moiety have revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some instances surpassing the efficacy of doxorubicin. nih.gov For example, an N1,N3-disubstituted-thiosemicarbazone derivative recorded IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF-7 cells, respectively. nih.gov

Thiazole-based thiourea derivatives have also shown promising anticancer potential. A series of these compounds exhibited moderate to good inhibitory potential against breast cancer cells, with IC50 values ranging from 0.10 ± 0.01 µM to 11.40 ± 0.20 µM. nih.gov A particularly potent compound with a fluoro substitution on the phenyl ring of the thiourea moiety demonstrated an IC50 of 0.10 ± 0.01 µM. nih.gov

Additionally, some sulphonyl thiourea compounds have shown remarkable cytotoxic activity against human breast adenocarcinoma (MCF-7), human liver adenocarcinoma (HepG2), human cervical epithelial carcinoma (HeLa), and human lung adenocarcinoma (A549) cells, while exhibiting low cytotoxicity in normal cell lines. nih.gov The table below summarizes the inhibitory activities of various thiourea derivatives on different cancer cell lines.

Inhibitory Activity of Thiourea Derivatives on Cancer Cell Lines

Derivative ClassCell Line(s)IC50 ValuesReference
3-(Trifluoromethyl)phenylthioureasSW480, SW620, PC3, K-562≤ 10 µM nih.gov
3,4-dichloro- & 4-CF3-phenyl substituted thioureasSW480, SW620, PC3, K-5621.5 - 8.9 µM nih.gov
N,N'-DiarylthioureaMCF-7338.33 ± 1.52 µM nih.gov
N1,N3-disubstituted-thiosemicarbazoneHCT116, HepG2, MCF-71.11, 1.74, 7.0 µM nih.gov
Thiazole-based thioureasBreast Cancer0.10 ± 0.01 - 11.40 ± 0.20 µM nih.gov
Sulphonyl thioureasMCF-7, HepG2, HeLa, A549Not specified nih.gov
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231, MDA-MB468, MCF73.0, 4.6, 4.5 µM biointerfaceresearch.com
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea8 Breast Cancer Cell Lines2.2 - 5.5 µM biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2 µM biointerfaceresearch.com
1-aryl-3-(pyridin-2-yl) substituted thioureaMCF-7, SkBR31.3, 0.7 µM biointerfaceresearch.com

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. nih.gov

Studies on 3-(trifluoromethyl)phenylthiourea analogs have demonstrated their strong pro-apoptotic activity. nih.gov For instance, a dichlorophenyl derivative was found to be a potent activator of late apoptosis in metastatic SW620 colon cancer cells (99% ± 0.5%) and primary SW480 colon cancer cells (95% ± 1.5%). nih.gov These compounds also induced late apoptosis in K-562 leukemia cells. nih.gov

Similarly, a novel N,N'-diarylthiourea derivative was shown to induce a significant increase in both early and late apoptotic cells in MCF-7 breast cancer cells, as confirmed by Annexin V/PI and comet assays. nih.gov This particular compound was also found to cause cell cycle arrest in the S phase, suggesting the initiation of apoptosis. nih.gov Flow cytometry analysis of human lung carcinoma cells treated with another thiourea derivative, DC27, revealed G0/G1 arrest of the cell cycle and induction of apoptosis. nih.gov

The pro-apoptotic effects of these compounds are often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. ELISA research has shown that a diarylthiourea compound upregulated caspase-3 in treated MCF-7 cells, indicating that DNA damage induced by the compound may trigger an intrinsic apoptotic pathway. nih.gov

Apoptotic and Cell Cycle Effects of Thiourea Derivatives

Derivative ClassCell LineApoptotic EffectCell Cycle EffectReference
3-(Trifluoromethyl)phenylthioureasSW620, SW480, K-562Induction of late apoptosisNot specified nih.gov
N,N'-DiarylthioureaMCF-7Increase in early and late apoptosis, Caspase-3 upregulationS phase arrest nih.gov
DC27 (N-substituted thiourea)Human Lung CarcinomaInduction of apoptosisG0/G1 arrest nih.gov

Enzyme Target Inhibition (e.g., Hsp90, K-Ras, Topoisomerases, Ureases)

Thiourea derivatives exhibit their anticancer activity by inhibiting a range of enzymes that are crucial for cancer cell survival and proliferation. researchgate.netnih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a vital role in stabilizing numerous oncogenic client proteins. nih.govnih.gov Its inhibition is a promising strategy for cancer therapy. nih.govnih.gov Both natural and synthetic heterocyclic compounds, including those with a coumarin (B35378) core like Novobiocin, have been identified as Hsp90 inhibitors. nih.gov Disrupting the interaction between Hsp90 and proteins like hypoxia-inducible factor 1α (HIF-1α) is an innovative approach to control cancer progression. biorxiv.org Some studies suggest that inhibiting Hsp90 can also enhance the immune response against cancer cells. frontiersin.org

K-Ras: The K-Ras protein is a critical regulator of cell proliferation, and its mutation is common in many cancers, including non-small cell lung cancer. biointerfaceresearch.comnih.gov Thiourea derivatives have been designed to target mutant K-Ras. biointerfaceresearch.comnih.gov For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea significantly reduced the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM by targeting mutant K-Ras. biointerfaceresearch.com Another study rationally designed thiourea analogues that effectively inhibit A549 cell growth by blocking the interactions between the K-RasG12V protein and its effector proteins. nih.gov

Topoisomerases: These enzymes are essential for resolving topological problems in DNA during various cellular processes. nih.govmdpi.com Their inhibition can lead to DNA damage and cell death. mdpi.com Thiourea derivatives have been identified as inhibitors of both topoisomerase I and II. nih.govnih.gov Asymmetric ureas and thioureas have shown promising antiproliferative action by inhibiting DNA topoisomerases I and II-alpha. nih.gov Acridine-thiosemicarbazone derivatives have also demonstrated interesting inhibitory activity against topoisomerase IIα. mdpi.com

Ureases: While primarily associated with bacterial infections, urease has also been implicated in the pathogenesis of some cancers, such as gastric cancer. rsc.org Thiourea derivatives, acting as substrate analogues, are potential urease inhibitors. nih.gov N-monosubstituted thioureas, in particular, are believed to effectively chelate the nickel ions in the urease active site. nih.gov Some alkyl chain-linked thiourea derivatives have shown excellent activity against urease, with IC50 values more potent than the standard inhibitor. rsc.org

Other Enzymes: Thiourea-based compounds also act as inhibitors of other important enzymes in cancer progression, such as protein tyrosine kinases, sirtuins, and carbonic anhydrases. nih.govbenthamdirect.com For example, sulphonyl thiourea derivatives have shown dual inhibitory activity against several human carbonic anhydrase (hCA) isoenzymes, including the tumor-associated hCA IX and XII. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Interleukin-6 levels)

Thiourea derivatives can exert their anticancer effects by modulating key cellular signaling pathways involved in cancer progression. mdpi.com One such pathway involves Interleukin-6 (IL-6), a cytokine that plays a crucial role in inflammation and tumorigenesis.

Studies have shown that a series of 3-(trifluoromethyl)phenylthiourea analogs act as inhibitors of IL-6 levels in both SW480 and SW620 colon cancer cells. nih.gov These compounds were found to decrease IL-6 secretion by 23–63%. nih.gov By reducing the levels of this pro-inflammatory cytokine, these thiourea derivatives can potentially disrupt the tumor microenvironment and inhibit cancer cell growth.

Furthermore, thiourea derivatives can target other critical signaling pathways. For instance, the compound DC27 was found to markedly reduce the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and inhibit the activation of its key downstream effectors, Erk1/2 and AKT, in human lung carcinoma cells. nih.gov The EGFR signaling pathway is a well-established driver of cell proliferation and survival in many cancers.

Another example is the inhibition of the Wnt/β-catenin signaling pathway by a 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative in human cervical HeLa cells, leading to the suppression of proliferation and migration. nih.gov Thiourea derivatives also have the potential to modulate angiogenesis, a critical process for tumor growth and metastasis. mdpi.com

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of thiourea derivatives. These studies have revealed that the biological activity of these compounds is significantly influenced by the nature and position of substituents on the aryl rings. nih.govbiointerfaceresearch.com

Generally, the presence of electron-withdrawing groups on the terminal phenyl rings enhances the antiproliferative properties of 1,3-disubstituted thiourea derivatives. nih.gov For example, introducing substituents like 4-nitrophenyl or perfluorophenyl increases the acidity of the NH groups, facilitating stronger hydrogen bond interactions with biological targets and thereby enhancing activity. biointerfaceresearch.com Specifically, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has demonstrated potent growth suppression in various breast cancer cell lines. biointerfaceresearch.com

The incorporation of lipophilic moieties, such as hydrocarbon chains, aromatic and heteroaromatic rings, and benzyl (B1604629) or aroyl groups, has also been shown to significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com For instance, a series of thiazole-based thiourea derivatives showed that compounds with a fluoro substitution on the phenyl ring of the thiourea moiety were the most potent. nih.gov

Furthermore, the hybridization of the thiourea scaffold with other pharmacophores has led to the development of potent multi-target agents. researchgate.netbiointerfaceresearch.com For example, combining the 4-piperazinylquinoline fragment with a thiourea pharmacophore resulted in compounds with significantly improved antiproliferative activity on breast cancer cells. biointerfaceresearch.com Similarly, molecular hybridization strategies inspired by clinically used drugs like Sorafenib and Sunitinib have yielded potent VEGFR-2 inhibitors based on 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives. biointerfaceresearch.com

In some cases, the replacement of a urea (B33335) linkage with a thiourea linkage has been shown to improve activity. For instance, in a series of 1-aryl-3-(pyridin-2-yl) substituted compounds, the thiourea derivatives were more active than their corresponding urea counterparts. biointerfaceresearch.com

Strategies for Overcoming Drug Resistance

Thiourea derivatives hold promise in overcoming drug resistance, a major challenge in cancer chemotherapy. mdpi.combiointerfaceresearch.com Their ability to act on multiple targets simultaneously makes them less susceptible to resistance mechanisms that affect single-target agents. biointerfaceresearch.com

One strategy involves the development of thiourea polymers. Due to their large molecular weight and unique structure, polymers can be difficult substrates for drug efflux pumps like P-glycoprotein (P-gp), which are often responsible for multidrug resistance (MDR). nih.gov A quaternized thiourea main-chain polymer (QTMP) has demonstrated strong cytotoxic activity against various colorectal cancer cells, including multidrug-resistant ones, suggesting its potential to overcome P-gp-mediated MDR. nih.gov

Furthermore, the structural diversity of thiourea derivatives allows for the design of compounds that can circumvent specific resistance mechanisms. mdpi.com For example, by targeting novel binding sites or allosteric pockets on key proteins, it may be possible to develop thiourea-based drugs that remain effective against cancer cells that have developed resistance to conventional therapies. biointerfaceresearch.com The ability of some thiourea derivatives to modulate signaling pathways involved in drug resistance, such as those regulated by Hsp90, further underscores their potential in this area. mdpi.com

Antimicrobial and Antifungal Activities

Numerous studies have demonstrated the antimicrobial and antifungal potential of various thiourea derivatives. jocpr.commdpi.comijcrt.orgnih.gov This activity is often attributed to the presence of the thiourea backbone (S=C-N), which can interact with biological targets in microorganisms.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research on various phenylthiourea (B91264) derivatives has shown a wide range of antibacterial activity against both Gram-positive and Gram-negative bacteria. connectjournals.comresearchgate.net For instance, some substituted phenylthioureas have demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. connectjournals.com The specific substitutions on the phenyl ring are crucial in determining the potency and spectrum of this activity. jocpr.com

Activity Against Fungal Pathogens

The antifungal properties of thiourea derivatives have also been a subject of investigation. researchgate.netnih.gov Studies have reported the efficacy of certain derivatives against fungal pathogens like Candida albicans and Aspergillus niger. connectjournals.com The structural features of the thiourea molecule play a significant role in its ability to inhibit fungal growth. mdpi.com

Inhibition of Bacterial Adhesion

A key aspect of bacterial virulence is their ability to adhere to surfaces and form biofilms. nih.gov Some research suggests that phenylthiourea derivatives may possess properties that inhibit bacterial adhesion. ijcrt.org This anti-adhesion activity is a promising strategy for combating bacterial infections by preventing the initial stages of biofilm formation. mdpi.com

Antiparasitic Activity (e.g., Leishmanicidal Agents)

Thiourea derivatives have been explored for their potential as antiparasitic agents, including against Leishmania species. mdpi.comjocpr.comijcrt.orgnih.gov The mechanism of action is thought to involve the inhibition of essential parasitic enzymes. nih.gov The search for new, less toxic, and more effective leishmanicidal drugs is an active area of research. nih.gov

Antioxidant Properties and Reactive Species Modulation

Several thiourea derivatives have been shown to possess antioxidant properties. mdpi.comjocpr.comijcrt.org This activity is often evaluated by their ability to scavenge free radicals and modulate reactive oxygen species. nih.govhueuni.edu.vn The antioxidant capacity is influenced by the specific chemical structure of the derivative. nih.gov

Antiviral Activities

The antiviral potential of thiourea derivatives has also been reported in the scientific literature. mdpi.commdpi.comijcrt.orgnih.gov Research has explored their activity against various viruses, with some compounds showing inhibitory effects on viral replication. nih.govmdpi.comacs.org

Anti-inflammatory Properties

There is no specific information available in the reviewed literature concerning the anti-inflammatory properties of [3-(Anilinomethyl)phenyl]thiourea. Research into other thiourea derivatives has indicated that some possess anti-inflammatory potential, often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key mediators in inflammatory pathways. However, without direct experimental evidence, the anti-inflammatory profile of this compound cannot be confirmed.

Other Enzyme Inhibitory Activities

Detailed enzymatic inhibition data for this compound against specific enzymes like carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, or α-glucosidase is not available in the current body of scientific literature. Studies on various other thiourea derivatives have shown significant inhibitory activity against these enzymes. For instance, certain phenylthiourea analogues have been explored for their potential to inhibit cholinesterases, which is relevant in the context of neurodegenerative diseases. Similarly, other series of thiourea compounds have been evaluated as inhibitors of carbonic anhydrase and α-glucosidase, suggesting a broad inhibitory potential within this chemical class. Nevertheless, these findings are not directly applicable to this compound without specific experimental validation.

Catalytic Applications of Thiourea Derivatives

Organocatalysis and Bifunctional Catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has established itself as a fundamental pillar of modern synthesis, alongside biocatalysis and metal catalysis. researchgate.net Within this field, thiourea (B124793) derivatives are celebrated for their unique mode of action. wikipedia.orgnih.gov Many thiourea-based catalysts are bifunctional, meaning they possess two distinct catalytic sites that work in concert. Typically, this involves the thiourea moiety acting as a hydrogen-bond donor to activate an electrophile, while a basic group, such as an amine, on the same molecule activates a nucleophile. rsc.org This dual activation strategy often leads to remarkable rate enhancements and high levels of stereocontrol. rsc.orgjst.go.jp

Hydrogen Bond-Mediated Catalysis

The cornerstone of thiourea's catalytic power lies in its ability to act as a potent double hydrogen-bond donor through its two N-H protons. wikipedia.orgnih.gov This interaction effectively lowers the energy of the transition state by stabilizing developing negative charges and activating electrophiles, such as carbonyl compounds or imines, towards nucleophilic attack. wikipedia.orgnih.govacs.org Thioureas are generally more acidic and stronger hydrogen-bond donors than their urea (B33335) counterparts, a phenomenon attributed to the steric and electronic properties of the sulfur atom. wikipedia.org

This hydrogen-bonding capability is central to a wide array of reactions, including Michael additions, Mannich reactions, and reductive aminations. nih.govacs.orgorganic-chemistry.org For instance, in the transfer hydrogenation of aldehydes, a simple thiourea catalyst can activate the imine intermediate formed in situ, facilitating hydride delivery from a Hantzsch ester. organic-chemistry.org This method is notable for its mild, metal-free conditions and high tolerance for various functional groups. organic-chemistry.org Similarly, thiourea catalysts have been shown to activate α,β-unsaturated phosphonates toward conjugate addition by amines, where hydrogen bonding to the phosphoryl oxygen is crucial for substrate activation. rsc.org

The catalytic activity can be significantly enhanced by introducing electron-withdrawing groups onto the aryl substituents of the thiourea, such as the 3,5-bis(trifluoromethyl)phenyl group found in Schreiner's thiourea. nih.gov These modifications increase the acidity of the N-H protons, leading to stronger hydrogen bonds and superior catalytic performance. nih.gov

Enamine Activation of Carbonyl Compounds

Bifunctional thioureas that incorporate a primary or secondary amine moiety can engage in an alternative activation pathway known as enamine catalysis. rsc.org This mechanism is particularly relevant for the functionalization of carbonyl compounds like aldehydes and ketones. The reaction is initiated by the condensation of the catalyst's amine group with the carbonyl substrate to form a nucleophilic enamine intermediate. youtube.com

Simultaneously, the thiourea group can activate the electrophile (e.g., a nitroolefin in a Michael addition) through hydrogen bonding. rsc.org This dual activation within a single catalyst molecule brings the reacting partners into close proximity in a well-defined chiral environment, enabling high stereoselectivity. rsc.orgrsc.org A plausible mechanism involves the formation of the enamine, which then attacks the thiourea-activated electrophile. The cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the product. rsc.org

Primary amine-thiourea catalysts, which combine the principles of enamine catalysis with hydrogen-bond activation, have been successfully employed in a variety of enantioselective transformations, demonstrating their versatility and effectiveness. rsc.orgrsc.org

Asymmetric Synthesis and Enantioselective Reactions

The development of chiral, non-racemic thiourea derivatives has revolutionized asymmetric organocatalysis. nih.gov By incorporating the thiourea moiety into a rigid chiral scaffold, often derived from natural products like cinchona alkaloids or synthetic sources like 1,2-diaminocyclohexane, chemists have created powerful tools for controlling the stereochemical outcome of reactions. nih.govacs.org These catalysts create a chiral pocket wherein the substrates are held in a specific orientation via hydrogen bonds, leading to the preferential formation of one enantiomer over the other.

Bifunctional chiral thioureas have proven effective in a broad spectrum of enantioselective reactions, including aza-Henry reactions, Michael additions, and Friedel-Crafts alkylations, often affording products with high levels of diastereo- and enantioselectivity. jst.go.jpjst.go.jpacs.orgrsc.org

Enantioselective α-Chlorination of Aldehydes

The direct organocatalytic enantioselective α-chlorination of aldehydes is a key transformation for producing valuable chiral building blocks like α-chloro esters and amino alcohols. nih.gov While this reaction is often catalyzed by chiral secondary amines such as proline and its derivatives via an enamine mechanism, the principles are applicable to bifunctional primary amine-thiourea systems. rsc.orgnih.gov The catalyst forms an enamine with the aldehyde substrate, which then attacks an electrophilic chlorine source like N-chlorosuccinimide (NCS). The chiral environment provided by the catalyst directs the attack to one face of the enamine, resulting in an optically active α-chloro aldehyde. nih.gov The products can be obtained in high yields and with excellent enantiomeric excesses (ee). nih.gov

Asymmetric Pinder Reaction

The Pinder reaction, which involves the reaction of an enolizable anhydride (B1165640) with an aldehyde, produces lactone structures that are common in bioactive molecules. mdpi.comnih.gov Developing a catalytic, enantioselective version of this reaction has been a significant challenge. Recent advances have shown that dual chiral organocatalysts combining a benzimidazole-based amine (BIMAH) with a thiourea unit can effectively promote the asymmetric Pinder reaction. mdpi.comnih.govresearchgate.net

In this system, the amine component acts as a nucleophilic catalyst, while the thiourea moiety functions as a Lewis acid, activating the aldehyde and controlling the stereochemistry through hydrogen bonding. mdpi.com The optimal catalyst, a derivative of isopropyl BIMAH featuring a bis(3,5-trifluoromethyl)phenyl thiourea, has been shown to yield Pinder products from various aromatic aldehydes with excellent diastereomeric ratios (>98:2) and high enantioselectivity (up to 92% ee). mdpi.comnih.gov Mechanistic studies suggest a complex pathway where the stereochemical outcome is influenced by temperature and catalyst concentration, pointing to a transition state involving a heterodimer of catalyst-substrate complexes. mdpi.comnih.govresearchgate.net

Table 1: Performance of a Chiral Benzimidazole-Thiourea Catalyst in the Asymmetric Pinder Reaction
Aldehyde SubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Benzaldehyde>98:292 mdpi.comnih.gov
4-Nitrobenzaldehyde>98:291 mdpi.com
4-Chlorobenzaldehyde>98:292 mdpi.com
2-Naphthaldehyde>98:290 mdpi.com

Conditions: Reaction performed with homophthalic anhydride and various aldehydes using a chiral benzimidazole-thiourea catalyst.

Synergistic and Cooperative Catalytic Systems

The efficacy of thiourea catalysts can be further amplified by using them in synergistic or cooperative systems where they work in concert with another catalyst. researchgate.net In these systems, each catalytic species may activate a different substrate or participate in different steps of a reaction cascade, leading to outcomes that are not achievable with a single catalyst. acs.org

One approach involves the combination of two different thiourea-based organocatalysts to promote a reaction. researchgate.net Another strategy is to pair a thiourea organocatalyst with a metal catalyst. For example, a system combining thiourea, Cu(OTf)₂, and N-iodosuccinimide (NIS) has been shown to synergistically promote stereoselective glycosylation reactions. rsc.org

A clear example of cooperative catalysis is the ring-opening polymerization of δ-valerolactone using a combination of N-heterocyclic olefins (NHOs) and thioureas. rsc.org Here, the NHO acts as a strong Brønsted base to deprotonate the initiating alcohol, while the thiourea activates the monomer via hydrogen bonding. This dual activation leads to an efficient and controlled polymerization process. rsc.org Similarly, a synergistic effect has been demonstrated between 4-dimethylaminopyridine (B28879) (DMAP) salts and Schreiner's thiourea for dehydrative glycosylation, where the thiourea binds to the chloride anion, influencing the reactivity of the protonated DMAP cation. nih.gov These multicatalyst systems open new avenues for designing complex and highly efficient chemical transformations. researchgate.netacs.org

Other Advanced Scientific Applications

Chemosensing Applications for Anions and Cations

There is currently no specific research available detailing the application of [3-(Anilinomethyl)phenyl]thiourea as a chemosensor for anions or cations.

However, the thiourea (B124793) functional group is well-regarded in the design of chemosensors. The two N-H protons on the thiourea moiety are effective hydrogen-bond donors, allowing them to form complexes with various anions. mdpi.com This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. mdpi.comnih.gov The design of such sensors often involves attaching a signaling unit (a chromophore or fluorophore) to the thiourea backbone. nih.gov The binding of an anion to the thiourea receptor modulates the electronic properties of the signaling unit, producing a measurable response. nih.gov Thiourea-based sensors have shown affinity for anions like acetate, fluoride, and phosphate. mdpi.comnih.gov Similarly, the sulfur and nitrogen atoms can act as binding sites for certain metal cations, such as copper (Cu²⁺) and mercury (Hg²⁺), often resulting in a quenching of fluorescence. rsc.org

Applications in Material Science

Specific research on the material science applications of this compound has not been reported in the available literature. The following subsections discuss potential applications based on the general properties of related thiourea-containing organic molecules.

There are no published studies on the non-linear optical (NLO) properties of this compound.

Generally, organic molecules with potential for NLO applications possess specific structural features, such as a π-conjugated system connecting an electron-donating group (donor) to an electron-accepting group (acceptor). nih.govnih.gov This "D-π-A" architecture facilitates intramolecular charge transfer, which is crucial for high NLO responses. nih.gov The efficiency of these materials is related to their molecular hyperpolarizability. While the phenyl and aniline (B41778) groups within this compound contain π-systems, its specific NLO coefficients and potential for applications like optical switching have not been determined. nih.govmdpi.com

The use of this compound as a gas sensor has not been documented.

Research into other thiourea derivatives has shown potential for gas sensing applications. For instance, certain acylthiourea compounds have been investigated as sensing layers for carbon dioxide (CO₂). nih.gov The sensing mechanism is proposed to involve hydrogen-bonding interactions between the N-H protons of the thiourea group and the CO₂ analyte. nih.gov The stability and reproducibility of the sensor's response are key parameters in this application, but no such data exists for this compound. nih.gov

Role in Bioinorganic Chemistry

There is no available literature defining a specific role for this compound in bioinorganic chemistry.

The field of bioinorganic chemistry often involves studying the interaction of metal ions with biological systems. Thiourea derivatives are known to act as versatile ligands, capable of coordinating with various metal ions through their sulfur and nitrogen atoms. mdpi.com Researchers have synthesized and characterized metal complexes (e.g., with copper, palladium, platinum) of various substituted phenylthioureas. mdpi.comresearchgate.net These complexes are often evaluated for their biological activities, such as antimicrobial or anticancer properties, where the metal center plays a crucial role. mdpi.com However, no such complexes involving this compound have been described.

Agricultural Applications (e.g., Insect Growth Regulators, Herbicides)

Specific studies evaluating this compound for agricultural applications, such as an insect growth regulator or herbicide, could not be found.

Thiourea and its derivatives have a history in agriculture, with some compounds being used as rodenticides. nih.gov The broader class of thioureas has been explored for various biological activities, and extensive studies have shown their potential as herbicidal, insecticidal, and fungicidal agents. nih.gov The development of new pesticides and herbicides often involves synthesizing and screening libraries of compounds to identify potent and selective agents. Without specific testing data, the potential of this compound in this area remains unknown.

Conclusion and Future Research Perspectives for 3 Anilinomethyl Phenyl Thiourea

Summary of Current Contributions to Chemical and Biological Sciences

Although specific data for [3-(Anilinomethyl)phenyl]thiourea is not abundant, the broader class of phenylthiourea (B91264) derivatives has demonstrated significant utility. These compounds are recognized for their roles as intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.net The presence of nitrogen and sulfur atoms allows for effective chelation with various metal ions. nih.gov

Biologically, thiourea (B124793) derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net For instance, certain substituted thiourea derivatives have been rationally designed as potential anticancer agents, showing significant inhibitory effects on cancer cell proliferation. nih.gov They have also been investigated as enzyme inhibitors, with some showing activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.com

Identification of Under-Explored Research Avenues

Given the rich biological activity of related compounds, several research avenues for this compound remain largely unexplored. A systematic investigation into its own biological profile is a critical first step.

Antimicrobial and Antiviral Screening: A comprehensive screening of this compound against a panel of pathogenic bacteria, fungi, and viruses is warranted. The structural similarities to other bioactive thioureas suggest potential efficacy. mdpi.comnih.gov

Anticancer Evaluation: Its potential as an anticancer agent should be systematically evaluated against various cancer cell lines. Mechanistic studies could explore its interaction with specific cellular targets, such as kinases or other enzymes involved in cancer progression. nih.gov

Enzyme Inhibition Assays: A broader screening against various enzymes could uncover novel inhibitory activities. This could include enzymes relevant to metabolic disorders, inflammation, or neurodegenerative diseases. mdpi.comnih.gov

Coordination Chemistry and Catalysis: The synthesis and characterization of metal complexes with this compound could lead to new catalysts or materials with interesting electronic and magnetic properties. nih.gov

Potential for Rational Design of Novel Compounds with Tailored Properties

The structure of this compound offers significant potential for rational drug design and the creation of novel compounds with specific, enhanced properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aniline (B41778) and phenyl rings, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups), could elucidate key structural features required for specific biological activities. QSAR (Quantitative Structure-Activity Relationship) studies can further guide the design of more potent analogs. farmaciajournal.com

Bioisosteric Replacement: The thiourea moiety itself can be modified or replaced with other bioisosteres to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Hybrid Molecule Design: The anilinomethylphenyl group can serve as a scaffold to which other pharmacologically active moieties are attached, creating hybrid molecules with potentially synergistic or dual-action therapeutic effects.

Broader Impact on Drug Discovery and Material Science Development

The exploration of this compound and its derivatives could have a significant impact on both drug discovery and material science.

Drug Discovery: The identification of a novel, potent thiourea-based therapeutic could provide a new scaffold for the development of drugs against a range of diseases. The versatility of the thiourea core allows for the generation of large libraries of compounds for high-throughput screening. nih.govmdpi.com

Material Science: Thiourea derivatives have been investigated as corrosion inhibitors and in the synthesis of metal sulfides and nanoparticles. emerald.comanalis.com.mywikipedia.org The specific substitution pattern of this compound could offer unique properties for the development of new functional materials, such as sensors or coatings.

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